Pomalidomide 4'-alkylC3-acid
CAS No.: 2225940-47-4
Cat. No.: VC5480295
Molecular Formula: C17H17N3O6
Molecular Weight: 359.338
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225940-47-4 |
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Molecular Formula | C17H17N3O6 |
Molecular Weight | 359.338 |
IUPAC Name | 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid |
Standard InChI | InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24) |
Standard InChI Key | DXQHHPDVZILLOC-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Pomalidomide 4'-alkylC3-acid is systematically named 4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid (CAS: 2225940-47-4) and has the molecular formula C₁₇H₁₇N₃O₆ . The compound’s structure comprises three key domains:
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Isoindolinone Core: Derived from pomalidomide, this moiety binds cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.
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AlkylC3 Linker: A three-carbon alkyl chain provides spatial flexibility, optimizing interactions between the PROTAC’s target-binding domain and the E3 ligase complex.
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Terminal Carboxylic Acid: Enables covalent conjugation to amine-containing target protein ligands via carbodiimide-mediated coupling .
This modular architecture allows researchers to systematically vary linker length and terminal functional groups to optimize PROTAC efficacy .
Synthesis and Functionalization
The synthesis of Pomalidomide 4'-alkylC3-acid begins with pomalidomide, which undergoes regioselective alkylation at the 4'-position. Key steps include:
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Nucleophilic substitution to introduce the alkyl chain.
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Carboxylic acid introduction via oxidation or hydrolysis of precursor esters .
Reaction conditions (e.g., temperature, catalysts) are carefully controlled to prevent racemization or degradation of the isoindolinone core. The terminal acid group is subsequently activated using reagents like N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for conjugation to target-binding motifs .
Mechanism of Action
Pomalidomide 4'-alkylC3-acid operates through a dual-targeting mechanism:
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Cereblon Recruitment: The isoindolinone core binds CRBN with high affinity ( ≈ 100–300 nM), recruiting the E3 ligase complex to the target protein .
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Ubiquitination Cascade: Proximity-induced ubiquitination marks the target protein for proteasomal degradation (Figure 1).
This mechanism has been validated in studies showing degradation of neo-substrates such as IKZF1/3 and CK1α, which are implicated in multiple myeloma and myelodysplastic syndromes . Notably, the alkylC3 linker’s length ensures optimal spacing between the E3 ligase and target protein, maximizing degradation efficiency .
Applications in PROTAC Development
Pomalidomide 4'-alkylC3-acid serves as a cornerstone in PROTAC design due to its:
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Versatility: Compatible with diverse target ligands (kinase inhibitors, BET bromodomain binders).
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Stability: Resists metabolic cleavage in vitro, ensuring prolonged activity .
Recent studies demonstrate its utility in degrading previously “undruggable” targets, including transcription factors and scaffolding proteins .
Challenges and Future Directions
While Pomalidomide 4'-alkylC3-acid has revolutionized PROTAC design, limitations persist:
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Off-Target Effects: Cereblon’s endogenous substrates (e.g., MEIS2) may be degraded unintentionally .
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Pharmacokinetics: Improving oral bioavailability remains a hurdle due to the compound’s hydrophilicity .
Ongoing research focuses on linker optimization (e.g., PEG-based alternatives) and prodrug strategies to enhance tissue penetration .
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